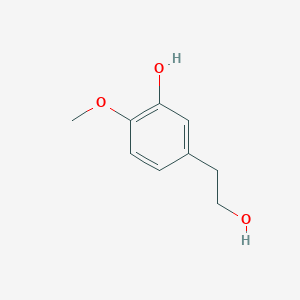

5-(2-Hydroxyethyl)-2-methoxyphenol

Description

Properties

IUPAC Name |

5-(2-hydroxyethyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,10-11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUFZEKAOXNVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50602-41-0 | |

| Record name | 5-(2-hydroxyethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways

Isolation and Characterization from Botanical Sources

The identification of 5-(2-Hydroxyethyl)-2-methoxyphenol in nature has been achieved through the extraction and analysis of various plant tissues.

Chemical studies of Ficus nota, a small tree native to the Philippines, have identified 5-(2-Hydroxyethyl)-2-methoxyphenol as one of its constituents. Current time information in Bangalore, IN.nih.gov Researchers successfully isolated the compound from a dichloromethane (B109758) extract of the unripe fruits of the plant. Current time information in Bangalore, IN.nih.govwikipedia.orgchemicalbook.com The structural elucidation of the isolated compound was accomplished through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Current time information in Bangalore, IN.nih.gov Comparison of the spectral data with existing literature confirmed the identity of the compound as 4-(2-hydroxyethyl)-2-methoxyphenol. Current time information in Bangalore, IN.

Table 1: NMR Spectroscopic Data for 5-(2-Hydroxyethyl)-2-methoxyphenol

Source: thieme-connect.com

Beyond Ficus nota, 5-(2-Hydroxyethyl)-2-methoxyphenol (homovanillyl alcohol) has been identified in a variety of other natural sources. It is recognized as a natural phenolic compound present in olive oil, grapes, and strawberries. thegoodscentscompany.com Its occurrence has also been documented in organisms such as the plants Saussurea medusa and Cyclopia intermedia. nih.gov Furthermore, it is considered a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov

Hypothetical and Investigated Biosynthetic Routes

The biosynthesis of 5-(2-Hydroxyethyl)-2-methoxyphenol is intrinsically linked to the metabolic pathways of aromatic compounds in plants, particularly those related to lignin (B12514952) synthesis.

While the precise enzymatic pathway for the synthesis of 5-(2-Hydroxyethyl)-2-methoxyphenol is not definitively established, related chemo-enzymatic processes provide insight into its potential formation. For instance, multi-enzyme cascade reactions have been developed for the hydroxyethyl (B10761427) functionalization of substituted phenols to produce similar chiral benzylic alcohols. acs.org These cascades can involve enzymes such as vinylphenol hydratase and ferulic acid decarboxylase. acs.org

A plausible biosynthetic route starts from eugenol (B1671780), a major component of clove oil and a known lignin precursor. google.comusu.ac.id This process involves the oxidation of the allyl side chain of eugenol, a reaction that can be catalyzed in nature by oxidases or peroxidases, followed by reduction to form the hydroxyethyl group. google.com Subsequent demethylation of the resulting intermediate would yield the final compound. google.com This suggests a pathway involving a series of oxidation, reduction, and demethylation enzymes acting on lignin-related precursors.

5-(2-Hydroxyethyl)-2-methoxyphenol is structurally related to the primary precursors of lignin, a complex polymer essential to the structure of plant cell walls. Lignin is primarily formed from three monolignols: p-coumaryl, coniferyl, and sinapyl alcohol. usu.ac.id 5-(2-Hydroxyethyl)-2-methoxyphenol shares the guaiacyl (G) nucleus (a 2-methoxyphenol unit) with coniferyl alcohol, which is a fundamental building block of G-type lignin. usu.ac.id

Its structural similarity to lignin monomers and intermediates like eugenol positions it as a potential downstream metabolite or a product of lignin depolymerization. Lignin-derivable compounds are a significant source of renewable aromatic chemicals. thieme-connect.com The study of simpler model compounds, such as 4-(1-hydroxyethyl)-2-methoxyphenol (B1221366) (apocynol), helps in understanding the complex reactions of lignin itself.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

Advanced Chemical Synthesis and Derivatization Strategies

Mechanistic Investigations of Synthetic Methodologies

Understanding the reaction mechanisms for synthesizing 5-(2-Hydroxyethyl)-2-methoxyphenol is crucial for optimizing reaction conditions and improving yields. Key methodologies include catalytic lignin (B12514952) depolymerization, targeted alkylation, and conversion from other phenolic precursors.

Catalytic Lignin Depolymerization Approaches

Lignin, a complex aromatic biopolymer, stands as a promising renewable source for a variety of phenolic compounds, including 5-(2-Hydroxyethyl)-2-methoxyphenol. researchgate.net Catalytic depolymerization is a key strategy to break down the intricate lignin structure into valuable low-molecular-weight chemicals. nih.gov

The primary mechanism in lignin depolymerization involves the cleavage of various ether and carbon-carbon linkages that hold the monolignol units (p-coumaryl, coniferyl, and sinapyl alcohols) together. researchgate.netdokumen.pub The most abundant of these is the β-O-4 (arylglycerol-β-aryl ether) linkage, the cleavage of which is a critical step for successful depolymerization. dokumen.pubresearchgate.netmdpi.com Reductive catalytic fractionation and hydrogenolysis are particularly effective methods. These processes often utilize heterogeneous catalysts and a hydrogen source to break down the polymer. acs.orgnih.gov

Studies have shown that 5-(2-Hydroxyethyl)-2-methoxyphenol, also referred to as 4-(2-hydroxyethyl)-2-methoxyphenol, is a product of the hydrogenolysis of sugar-cane lignin. mdpi.comgla.ac.uk The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.

The general mechanism for producing phenolic monomers from lignin can be summarized in several steps:

Solubilization and Fragmentation : Lignin is first dissolved in a suitable solvent system, such as an acetone/water mixture, which helps to swell the polymer and make the catalytic sites accessible. semanticscholar.org

Cleavage of Ether Linkages : The catalyst facilitates the hydrogenolysis of the labile β-O-4 ether bonds. This is often the initial and rate-determining step, leading to the formation of smaller oligomers and monomers. nih.govsemanticscholar.org

Hydrodeoxygenation and Side-Chain Modification : Subsequent reactions, including hydrodeoxygenation, hydrogenation, and dehydration, can modify the side chains of the resulting phenolic units. semanticscholar.org The formation of the 2-hydroxyethyl side chain specifically points to the cleavage and subsequent reduction of bonds within the original glycerol (B35011) side chain of the lignin units.

The choice of catalyst and reaction conditions significantly influences the product distribution. ncsu.edu For instance, different metal-supported catalysts can direct the selectivity towards specific phenolic compounds. semanticscholar.org

| Catalyst System | Lignin Source | Key Products Identified | Reference |

| Pt/Al₂O₃, Rh/Al₂O₃, Ni/Al₂O₃, Fe/Al₂O₃ | Sugar-Cane Lignin | 4-(2-hydroxyethyl)-2-methoxyphenol , 4-ethylphenol, 4-propyl-2,6-dimethoxyphenol | mdpi.com, semanticscholar.org |

| Ru/C | Poplar Lignin | Guaiacyl and syringyl monomers | acs.org |

| ZnCl₂ | Alkali Lignin | Guaiacols, phenols, syringols | ncsu.edu |

Alkylation Strategies for Hydroxyethyl (B10761427) Moiety Introduction

The introduction of a hydroxyethyl group onto a phenolic backbone represents a direct synthetic route to 5-(2-Hydroxyethyl)-2-methoxyphenol. This typically involves the hydroxyalkylation of a suitable precursor like guaiacol (B22219) (2-methoxyphenol). researchgate.net The reaction mechanism is generally an electrophilic aromatic substitution, where the phenol (B47542) ring acts as a nucleophile.

One common method for hydroxyethylation involves the use of ethylene (B1197577) carbonate in the presence of a catalyst. google.com The proposed mechanism involves the following steps:

Catalyst Activation : A basic catalyst, such as an alkali carbonate (e.g., K₂CO₃), deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. google.comacs.org

Nucleophilic Attack : The phenoxide attacks the electrophilic carbonyl carbon of ethylene carbonate, leading to the opening of the cyclic carbonate ring.

Decarboxylation : The resulting intermediate is unstable and undergoes decarboxylation (loss of CO₂) to yield the hydroxyethylated product.

The regioselectivity of the alkylation (i.e., substitution at the ortho or para position relative to the hydroxyl group) is influenced by the catalyst and reaction conditions. researchgate.net For guaiacol, substitution is expected to occur at the position para to the hydroxyl group (position 5) due to steric hindrance from the adjacent methoxy (B1213986) group.

Another related strategy is hydroxymethylation using formaldehyde, which can be catalyzed by acids or bases. researchgate.netrsc.org While this introduces a hydroxymethyl (-CH₂OH) group, it demonstrates the principle of C-alkylation on the phenolic ring.

| Alkylation Method | Reagent | Catalyst | Key Mechanistic Step | Reference |

| Hydroxyethylation | Ethylene Carbonate | K₂CO₃, KI, CH₃ONa | Nucleophilic attack by phenoxide on carbonate, followed by decarboxylation. | google.com, acs.org |

| Hydroxymethylation | Formaldehyde | NaBO₂ | Formation of active phenoxide anions that react with formaldehyde. | rsc.org |

| ortho-Alkylation | Alkenes | Re₂(CO)₁₀ | Catalytic cycle involving the rhenium complex to selectively introduce an alkyl chain ortho to the hydroxyl group. | orgsyn.org |

Synthetic Routes from Related Phenolic Precursors (e.g., Eugenol (B1671780) Derivatives)

Eugenol (4-allyl-2-methoxyphenol), a readily available natural product, serves as an excellent starting material for the synthesis of 5-(2-Hydroxyethyl)-2-methoxyphenol. google.commdpi.com The conversion involves the transformation of the allyl side chain into a 2-hydroxyethyl group.

A preferred synthetic route involves a two-step process:

Oxidation of the Allyl Group : The allylic double bond of eugenol is subjected to mild oxidation. A common method is ozonolysis, where ozone (O₃) cleaves the double bond to form an ozonide intermediate. This is typically carried out at low temperatures in a solvent mixture such as methanol (B129727) and dichloromethane (B109758). google.com

Reduction of the Intermediate : The ozonide intermediate is then reduced to yield the final alcohol. A reducing agent like sodium borohydride (B1222165) (NaBH₄) is used to reduce the intermediate aldehyde or ketone functionality to a primary alcohol, forming the 2-hydroxyethyl side chain. google.com

This sequence effectively converts the C₃ allyl group of eugenol into the desired C₂ hydroxyethyl group, yielding 4-(2-hydroxyethyl)-2-methoxyphenol (an alternative name for the target compound). google.com

Stereoselective Synthesis and Chiral Resolution Studies

The compound 5-(2-Hydroxyethyl)-2-methoxyphenol is an achiral molecule. It possesses a plane of symmetry that bisects the aromatic ring and passes through the methoxy and hydroxyethyl substituents. Consequently, it does not exist as enantiomers, and therefore, stereoselective synthesis and chiral resolution studies are not applicable.

Rational Design and Synthesis of Analogs for Mechanistic Probing

The rational design and synthesis of analogs of 5-(2-Hydroxyethyl)-2-methoxyphenol are crucial for probing structure-activity relationships (SAR) and developing new molecules with tailored properties, such as enhanced antioxidant activity. nih.govworktribe.com Modifications can be targeted at the phenolic hydroxyl group, the aromatic ring, or the hydroxyethyl side chain.

Key strategies for analog design include:

Modification of the Phenolic Hydroxyl Group : Acylation or alkylation of the phenolic hydroxyl can modulate the compound's antioxidant potential and bioavailability. nih.govnih.gov Studies on eugenol derivatives have shown that esterification of the hydroxyl group can significantly reduce antioxidant action, highlighting the importance of the free phenol for radical scavenging. researchgate.netnih.gov

Alteration of the Aromatic Ring Substitution : Introducing or modifying substituents on the benzene (B151609) ring can influence electronic properties and steric factors. For example, adding another methoxy group, as seen in syringaldehyde (B56468) derivatives, can increase antioxidant activity compared to corresponding vanillin (B372448) derivatives. worktribe.com

Modification of the Side Chain : The hydroxyethyl side chain can be elongated, branched, or functionalized. For instance, the terminal hydroxyl group can be converted into an ether, ester, or amine. The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl) acetamide (B32628) analogs demonstrates how this moiety can be incorporated into more complex structures to explore biological activity. nih.gov Another example involves the reductive amination of vanillin with 2-aminoethanol to produce complex analogs like 4,4'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2-methoxyphenol), which combines the core structure with other functionalities to probe SAR. worktribe.com

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 5-(2-Hydroxyethyl)-2-methoxyphenol. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, researchers have been able to assign every proton and carbon atom to its precise location within the molecular framework. derpharmachemica.com

The ¹H NMR spectrum of 5-(2-Hydroxyethyl)-2-methoxyphenol in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for a 1,2,4-trisubstituted benzene (B151609) ring. derpharmachemica.com Aromatic protons appear as a doublet at approximately δ 6.84 ppm, a doublet of doublets at δ 6.69 ppm, and a doublet at δ 6.71 ppm. derpharmachemica.com The ethyl side chain is identified by two triplets: one for the benzylic methylene (B1212753) protons (H₂-7) around δ 2.78 ppm and another for the oxymethylene protons (H₂-8) at δ 3.81 ppm, both showing a coupling constant of J = 7.8 Hz. derpharmachemica.com A singlet for the methoxy (B1213986) group protons is observed at δ 3.87 ppm, and a broad singlet for the phenolic hydroxyl group appears around δ 5.53. derpharmachemica.com

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. derpharmachemica.com Key resonances include those for the two carbons of the ethyl group at approximately δ 38.81 (C-7) and δ 63.80 (C-8). derpharmachemica.com The aromatic carbons resonate in the typical downfield region, with signals at δ 111.51 (C-3), 114.46 (C-6), 121.60 (C-5), 130.21 (C-4), 144.26 (C-1), and 146.55 (C-2). derpharmachemica.com

To unequivocally link these proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. derpharmachemica.comcolumbia.edu The HSQC experiment correlates directly bonded proton-carbon pairs. columbia.edu The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. For instance, HMBC correlations are observed between the benzylic protons (H-7) and carbons C-3, C-4, and C-5, confirming the attachment of the hydroxyethyl (B10761427) group at the C-4 position. derpharmachemica.com Furthermore, correlations between the methoxy protons and C-2 confirm the position of the methoxy group. derpharmachemica.com The position of the hydroxyl group at C-1 is deduced from long-range correlations between H-5 and C-1. derpharmachemica.com

¹H and ¹³C NMR Spectroscopic Data for 5-(2-Hydroxyethyl)-2-methoxyphenol (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 1 | 144.26 | - (OH at 5.53, br s) | H-5 |

| 2 | 146.55 | - | OCH₃ |

| 3 | 111.51 | 6.71 (d, J=1.8) | H-7 |

| 4 | 130.21 | - | H-7 |

| 5 | 121.60 | 6.69 (dd, J=9.0, 1.8) | H-7 |

| 6 | 114.46 | 6.84 (d, J=9.0) | - |

| 7 | 38.81 | 2.78 (t, J=7.8) | C-3, C-4, C-5, C-8 |

| 8 | 63.80 | 3.81 (t, J=7.8) | C-7 |

| OCH₃ | - | 3.87 (s) | C-2 |

While detailed experimental studies specifically on the conformational preferences of 5-(2-Hydroxyethyl)-2-methoxyphenol are not widely published, NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), would be the primary method for such investigations. A NOESY experiment can reveal through-space interactions between protons, providing insights into the spatial arrangement of the flexible ethyl side chain relative to the stable aromatic ring. The Karplus relationship, which correlates the three-bond coupling constant (³J) to the dihedral angle, could also be applied to the coupling between H-7 and H-8 to infer preferred rotamers of the ethyl group. columbia.edu

Mass Spectrometry for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) provides essential information regarding the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. whitman.edu For 5-(2-Hydroxyethyl)-2-methoxyphenol, the molecular ion peak (M⁺) in a mass spectrum would correspond to its molecular weight.

The fragmentation of the molecular ion is predictable based on the functional groups present. chemguide.co.uk A prominent fragmentation pathway for aromatic alcohols is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). In this case, cleavage of the C-7 and C-8 bond would be expected, leading to the formation of a stable benzylic cation. The presence of the aromatic ring typically results in a prominent molecular ion peak. whitman.edu Another common fragmentation for alkyl-substituted benzene rings is the formation of a tropylium (B1234903) ion. whitman.edu While specific high-resolution mass spectrometry data for this compound is not detailed in readily available literature, analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be standard for its identification in complex mixtures. nih.gov

Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ | C₉H₁₂O₃⁺ | Molecular ion, confirms molecular weight. |

| [M - H₂O]⁺ | C₉H₁₀O₂⁺ | Loss of water from the aliphatic hydroxyl group. |

| [M - CH₂OH]⁺ | C₈H₉O₂⁺ | Benzylic cleavage, loss of a hydroxymethyl radical. |

Infrared and Ultraviolet-Visible Spectroscopic Insights into Molecular Structure

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information about the molecule's functional groups and conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum of 5-(2-Hydroxyethyl)-2-methoxyphenol would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibrations from both the phenolic and alcoholic hydroxyl groups. C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be found just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce peaks in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations for the phenol (B47542), alcohol, and ether linkages would be visible in the fingerprint region, typically between 1260-1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. technologynetworks.com Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. uu.nl For 5-(2-Hydroxyethyl)-2-methoxyphenol, one would expect to see absorption maxima (λ_max) typical for substituted phenols. The exact position and intensity of these bands are influenced by the nature and position of the substituents (hydroxyl, methoxy, and hydroxyethyl groups) on the benzene ring. These substituents, acting as auxochromes, can shift the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Investigation of Biological Activities and Underlying Mechanisms

Antioxidant Activity and Oxidative Stress Modulation

As a phenolic compound, 5-(2-Hydroxyethyl)-2-methoxyphenol exhibits potent antioxidant capabilities. Its mechanisms of action involve direct interaction with reactive oxygen species (ROS) and modulation of cellular redox states.

The antioxidant potential of phenolic compounds is frequently evaluated by their ability to scavenge stable free radicals. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are common methods to determine this activity. e3s-conferences.orgmdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.orgnih.gov The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant; the degree of decolorization is proportional to the antioxidant's efficacy. nih.govglobalresearchonline.net

Phenolic compounds like 5-(2-Hydroxyethyl)-2-methoxyphenol are also capable of scavenging other highly reactive and damaging radicals, such as nitric oxide (NO) and hydroxyl radicals (OH•). nih.govresearchgate.net Nitric oxide is a signaling molecule that can form peroxynitrite when it reacts with superoxide (B77818), leading to cellular damage. Scavenging of NO• radicals by phenolic compounds helps to mitigate this effect. researchgate.net The hydroxyl radical is one of the most potent reactive oxygen species, and its scavenging is a crucial protective mechanism. nih.gov The efficacy in these assays is typically reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. e3s-conferences.org

| Radical Species | Assay Principle | Mechanism of Action |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Reduction of the stable DPPH radical to DPPH-H, measured by a decrease in absorbance at ~517 nm. e3s-conferences.orgnih.gov | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). nih.gov |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Reduction of the pre-formed ABTS radical cation (ABTS•+), measured by a decrease in absorbance at ~734 nm. mdpi.com | Primarily driven by electron transfer. |

| Nitric Oxide (NO•) | Inhibition of nitric oxide radical formation or direct scavenging of NO•. researchgate.net | Direct quenching of the radical species. |

| Hydroxyl Radical (OH•) | Competition with a detector molecule for the hydroxyl radicals generated, often via the Fenton reaction. nih.gov | Donation of a hydrogen atom to neutralize the highly reactive radical. |

Another important antioxidant mechanism of phenolic compounds is their ability to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). mdpi.com These metals can participate in the Fenton reaction, which generates highly destructive hydroxyl radicals from hydrogen peroxide. mdpi.com By binding to these metal ions, chelating agents like 5-(2-Hydroxyethyl)-2-methoxyphenol can render them inactive, preventing the initiation of radical-generating chain reactions. mdpi.commdpi.com The effectiveness of a chelator is related to its ability to form stable complexes with metal ions, which alters the metal's redox potential and sterically hinders its interaction with other molecules. mdpi.com An ideal chelating drug should form redox-inactive complexes to prevent the generation of ROS. mdpi.com

The core of the antioxidant activity of 5-(2-Hydroxyethyl)-2-methoxyphenol lies in its phenolic hydroxyl (-OH) group. nih.govresearchgate.net This functional group can readily donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals. nih.govresearchgate.net In the HAT mechanism, the phenolic hydroxyl group transfers its hydrogen atom to a radical, quenching it, while the phenol (B47542) itself becomes a relatively stable phenoxyl radical. nih.gov The stability of this resulting radical is crucial and is enhanced by electron delocalization across the aromatic ring. nih.gov

The presence of other substituents on the benzene (B151609) ring, such as the methoxy (B1213986) (-OCH₃) group in 5-(2-Hydroxyethyl)-2-methoxyphenol, significantly influences its antioxidant capacity. nih.govresearchgate.net Electron-donating groups like methoxy can increase the electron density on the ring, which weakens the O-H bond of the hydroxyl group. nih.gov This lower bond dissociation enthalpy makes the hydrogen atom easier to donate, thereby enhancing the free radical scavenging ability. nih.govresearchgate.net

Anti-inflammatory Response Pathways

Methoxyphenolic compounds have demonstrated significant anti-inflammatory properties, acting through various molecular pathways to suppress inflammatory responses. nih.govd-nb.info

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key inflammatory mediators. ku.edumdpi.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. mdpi.com

Studies on 2-methoxyphenols have indicated their potential as COX-2 inhibitors. nih.gov Inhibition of COX-2 is a major target for anti-inflammatory drugs as it reduces the production of pro-inflammatory prostaglandins without affecting the homeostatic functions of COX-1. nih.gov The mechanism by which polyphenols interact with COX enzymes can involve binding to the active site and facilitating or inhibiting electron transfer processes necessary for catalysis. ku.edu The hydroxyl groups on the phenolic structure play a critical role in this interaction. ku.edu

| Feature | COX-1 | COX-2 |

|---|---|---|

| Expression | Constitutive (always present) | Inducible (produced in response to inflammatory stimuli) mdpi.com |

| Primary Function | Physiological "housekeeping" roles (e.g., protecting stomach lining, platelet aggregation). | Mediates inflammation, pain, and fever. mdpi.com |

| Role in Disease | - | Overexpressed in inflammatory conditions and some cancers. nih.gov |

| Inhibition Target | Inhibition can lead to gastrointestinal side effects. | Selective inhibition is a key strategy for anti-inflammatory therapies. nih.gov |

Beyond COX modulation, methoxyphenolic compounds can interfere with broader inflammatory signaling cascades. Research has shown that these compounds can inhibit the production of a range of pro-inflammatory mediators, including cytokines (e.g., IL-6, IL-8) and chemokines (e.g., CCL2, CCL5), in response to stimuli like TNF-α. nih.govd-nb.info

Interestingly, the anti-inflammatory action of some methoxyphenols may not be directly linked to the inhibition of common pathways like NF-κB activation. d-nb.info An alternative mechanism that has been proposed is post-transcriptional regulation. This involves inhibiting the binding of the RNA-binding protein HuR to messenger RNA (mRNA) molecules that code for inflammatory proteins. d-nb.info By preventing this binding, the stability of the mRNA is reduced, leading to decreased synthesis of inflammatory mediators. nih.govd-nb.info Polyphenols are also known to regulate the MAPK signaling pathway and inhibit enzymes like matrix metalloproteinases (MMPs), which are involved in tissue degradation during chronic inflammation. mdpi.commdpi.com

Antimicrobial Properties and Mechanistic Pathways

Methoxyphenolic compounds, including guaiacol (B22219) derivatives, are recognized for their antimicrobial capabilities. nih.govresearchgate.net The mechanisms are often multifaceted, targeting various aspects of microbial physiology from the cell envelope to intracellular processes.

Antibacterial Efficacy Against Model Organisms (e.g., Bacillus subtilis)

While specific studies on the efficacy of 5-(2-Hydroxyethyl)-2-methoxyphenol against Bacillus subtilis are not extensively detailed in the available research, investigations into related compounds provide significant insights. Guaiacol, a foundational 2-methoxyphenol, and its derivatives have demonstrated antibacterial activity against B. subtilis. researchgate.net For instance, eugenol (B1671780), another related methoxyphenol, has been shown to inhibit the production of extracellular enzymes by Bacillus subtilis. nih.gov Polymers derived from guaiacol have also been noted for their effective anti-biofilm and anti-adhesion properties against this bacterium. researchgate.net

Data on the antimicrobial activity of various methoxyphenol compounds against different bacterial strains, including Gram-positive organisms like Bacillus species, have been documented.

| Compound | Target Organism | Observed Effect | Source |

|---|---|---|---|

| Guaiacol | Bacillus subtilis | Antibacterial activity | researchgate.net |

| Eugenol | Bacillus subtilis | Inhibition of extracellular enzyme production | nih.gov |

| Guaiacol-based Polymer | Bacillus subtilis | Anti-adhesion and anti-biofilm properties | researchgate.net |

Proposed Cellular and Molecular Targets of Antimicrobial Action

The antimicrobial action of methoxyphenols is attributed to several mechanisms, targeting both the structural integrity and cellular functions of bacteria.

Cell Membrane Disruption: A primary mechanism for phenolic compounds like guaiacol is the disruption of the microbial cell membrane. patsnap.com The phenolic structure interacts with the lipid bilayer of bacterial cells, increasing membrane permeability. patsnap.commdpi.com This disruption leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death. patsnap.comnih.gov Studies on eugenol have demonstrated its ability to disrupt the cell wall and cytoplasmic membrane of Staphylococcus aureus, another Gram-positive bacterium, causing permanent damage and leakage of cellular contents. nih.gov This membrane-targeting action is a key strategy for treating persistent infections, as it is effective even against dormant or non-growing bacteria. nih.gov

Enzyme Inhibition: Methoxyphenols can inhibit the activity of various bacterial enzymes. Eugenol has been found to inhibit enzymes in Enterobacter aerogenes and Bacillus cereus, contributing to the degradation of the cell membrane. nih.gov The hydroxyl group on the phenol ring is often considered crucial for this activity. nih.gov

Reactive Oxygen Species (ROS) Generation: Some phenolic compounds exert their antimicrobial effect by inducing the production of intracellular reactive oxygen species (ROS). nih.govresearchgate.net An excess of ROS, such as superoxide anions and hydrogen peroxide, can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, thereby contributing to bacterial cell death.

Quorum Sensing Interference: Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. nih.govrsc.org Inhibiting this system is a promising anti-virulence strategy. nih.govnih.gov Certain 2-methoxyphenol derivatives have been identified as potent QS inhibitors. For example, potassium 2-methoxy-4-vinylphenolate was found to inhibit the LasIR/RhlIR circuitry in Pseudomonas aeruginosa, which in turn suppressed the formation of biofilms and the production of virulence factors like LasA protease and LasB elastase. nih.govrsc.org Guaiacol has also demonstrated the ability to attenuate quorum sensing in P. aeruginosa, especially when used in combination with conventional antibiotics. guidechem.com This interference disrupts bacterial coordination and reduces pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance. nih.gov

Anti-Proliferative Effects in Cellular Models (e.g., MCF-7 breast cancer cells for related compounds)

Research on structurally similar compounds, such as hydroxytyrosol (B1673988) and tyrosol, provides evidence of anti-proliferative effects against human breast cancer cells, specifically the MCF-7 cell line.

Hydroxytyrosol has been shown to decrease the viability of MCF-7 cells in a dose- and time-dependent manner. nih.govstemcell.combrieflands.com It inhibits cell proliferation and induces apoptosis (programmed cell death). nih.govstemcell.com Mechanistically, this is achieved by causing a cell cycle arrest at the G1 phase, preventing cells from progressing to the S phase of division. nih.govstemcell.com Furthermore, studies have shown that hydroxytyrosol upregulates pro-apoptotic genes like BAX and CASP3 while downregulating the anti-apoptotic gene BCL2. brieflands.com

Tyrosol has also demonstrated dose-dependent decreases in the viability of MCF-7 cells. humangeneticsgenomics.ir At higher concentrations, it induces significant rates of apoptosis and necrosis. humangeneticsgenomics.ir This is associated with an increase in intracellular reactive oxygen species (ROS), suggesting that the anticancer effects are mediated by the induction of oxidative stress and the regulation of genes involved in mitochondrial apoptosis, such as p53, bax, and bcl-2. humangeneticsgenomics.ir

| Cell Line | Treatment | IC50 (72h) | Key Findings | Source |

|---|---|---|---|---|

| MCF-7 | Hydroxytyrosol | 14 ppm | Dose- and time-dependent decrease in viability; induction of apoptosis; upregulation of BAX and CASP3; downregulation of BCL2. | brieflands.com |

| MDA-MB-231 | Hydroxytyrosol | 12 ppm | Dose- and time-dependent decrease in viability; induction of apoptosis. | brieflands.com |

| MCF-7 | Hydroxytyrosol | 50 µg/mL | Reduced cell viability and inhibited proliferation. | nih.govstemcell.com |

Neuroprotective Mechanisms in In Vitro Oxidative Stress Models (drawing from related vanillin (B372448) derivatives)

Vanillin, a phenolic aldehyde structurally related to 5-(2-Hydroxyethyl)-2-methoxyphenol, and its derivatives have demonstrated significant neuroprotective effects in various in vitro models of oxidative stress. nih.govnih.govresearchgate.net Oxidative stress is a key pathological factor in neurodegenerative diseases, and the antioxidant properties of these compounds are central to their protective mechanisms. nih.govresearchgate.net

Vanillin acts as a potent scavenger of free radicals, which helps to mitigate oxidative damage to neurons. nih.gov In models using SH-SY5Y neuroblastoma cells exposed to the neurotoxin rotenone, pretreatment with vanillin was shown to attenuate mitochondrial dysfunction, reduce the generation of ROS, and prevent apoptosis. nih.gov The neuroprotective effect is linked to its ability to preserve the mitochondrial membrane potential and downregulate pro-apoptotic proteins while upregulating anti-apoptotic ones. nih.govresearchgate.net

Furthermore, vanillin derivatives have been shown to protect neuronal cells from Aβ-induced oxidative injury by restoring the activity of antioxidant enzymes and reducing lipid peroxidation. researchgate.net Some derivatives also exhibit acetylcholinesterase (AChE) inhibitory activity, which is a therapeutic target in Alzheimer's disease. nih.gov The ability of vanillin to cross the blood-brain barrier makes it a promising candidate for therapeutic applications in neurological disorders. nih.gov

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The biological activities of 5-(2-Hydroxyethyl)-2-methoxyphenol and its relatives are rooted in their interactions with macromolecules like enzymes and receptors.

As competitive inhibitors, these molecules can reversibly bind to the active site of an enzyme, preventing the natural substrate from binding. nih.govyoutube.comkhanacademy.org Guaiacol derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and cardiovascular disease. researchgate.netnih.gov In silico docking studies have identified key amino acid residues in the MPO active site, such as ARG:239 and PHE:407, that interact with these inhibitors. nih.gov The inhibition mechanism for these guaiacol derivatives against MPO was found to be reversible and non-suicidal. nih.govresearchgate.net

Phenolic compounds are also known to inhibit other enzymes, such as xanthine (B1682287) oxidase, which is involved in the generation of superoxide anions and uric acid. nih.gov The inhibitory activity is related to the arrangement of hydroxyl groups on the phenol ring and the nature of the alkyl side chains. nih.gov In the context of antimicrobial activity, eugenol has been shown to bind to proteins in bacterial membranes and inhibit enzyme production, contributing to cell degradation. nih.gov

Beyond enzyme inhibition, some methoxyphenols may interact with cellular receptors. For instance, certain derivatives have been shown to modulate the activity of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), which is involved in cellular responses related to atherosclerosis. researchgate.net

Computational Chemistry and in Silico Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It has been widely applied to study phenolic compounds, providing detailed information about their geometric and electronic properties. globalauthorid.comtandfonline.com

Molecular Geometry Optimization and Vibrational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.orgchemrxiv.org For 5-(2-Hydroxyethyl)-2-methoxyphenol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the equilibrium geometry. researchgate.net These calculations can identify multiple stable conformations (conformers), particularly due to the rotational freedom of the hydroxyl and methoxy (B1213986) groups, as well as the hydroxyethyl (B10761427) side chain. tandfonline.com The most stable conformer is typically one that is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the methoxy group. tandfonline.comresearchgate.net

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. malayajournal.org The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model and to aid in the assignment of spectral bands to specific molecular motions, such as O-H stretching, C-O stretching, and aromatic ring vibrations. malayajournal.org

Frontier Molecular Orbital Analysis (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. science.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

For 5-(2-Hydroxyethyl)-2-methoxyphenol, the HOMO is typically localized on the electron-rich phenol (B47542) ring, particularly on the oxygen atoms of the hydroxyl and methoxy groups. The LUMO is generally distributed over the aromatic ring as well. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. wuxiapptec.com Analysis of these orbitals helps in understanding the molecule's potential role in charge transfer interactions and its susceptibility to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data (Note: These are hypothetical values for illustrative purposes, as specific published data for this exact compound may vary based on the computational method.)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Thermochemical Parameters and Stability

DFT calculations can also be used to predict various thermochemical parameters, such as the enthalpy of formation, entropy, and Gibbs free energy. acs.org These parameters are essential for understanding the stability of 5-(2-Hydroxyethyl)-2-methoxyphenol and for predicting the thermodynamics of reactions in which it might participate. rsc.org The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. tandfonline.com Furthermore, the bond dissociation enthalpy (BDE) of the phenolic O-H bond can be computed to assess its antioxidant potential, as a lower BDE indicates a greater ability to donate a hydrogen atom to scavenge free radicals. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net In QSAR studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a series of related compounds, and mathematical models are developed to predict their activity. frontiersin.org

For phenolic compounds like 5-(2-Hydroxyethyl)-2-methoxyphenol, QSAR models can be developed to predict a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.netcadaster.eu Descriptors derived from DFT calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be incorporated into QSAR models to improve their predictive power. researchgate.net While specific QSAR studies focusing solely on 5-(2-Hydroxyethyl)-2-methoxyphenol are not widely reported, the methodologies are well-established for the broader class of phenols. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. bohrium.comtandfonline.com This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

For 5-(2-Hydroxyethyl)-2-methoxyphenol, molecular docking could be employed to investigate its binding affinity and interaction patterns with various enzymes or receptors. For instance, it could be docked into the active site of enzymes involved in oxidative stress (e.g., xanthine (B1682287) oxidase) or inflammation (e.g., cyclooxygenase) to explore its potential as an inhibitor. The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. osti.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the target, as well as the surrounding solvent molecules. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies, which provide a more accurate estimate of binding affinity.

Predictive Modeling of Biological Pathways and Mechanisms

Computational tools can also be used to predict the biological pathways and mechanisms that a compound like 5-(2-Hydroxyethyl)-2-methoxyphenol might modulate. nih.gov By comparing its structural and electronic features to those of known bioactive molecules, it is possible to generate hypotheses about its potential biological targets and pathways. nih.gov

Environmental Fate and Biotransformation

Enzymatic Degradation Pathways and Mechanisms

The enzymatic degradation of phenolic compounds is a critical process in the carbon cycle and in the bioremediation of pollutants. Enzymes, particularly oxidoreductases, play a pivotal role in the initial breakdown of these aromatic molecules. nih.govmdpi.com

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant, also called the electron donor) to another (the oxidant, also called the electron acceptor). ebi.ac.ukacs.org This class includes laccases and peroxidases, which are instrumental in the degradation of phenolic compounds. nih.govmdpi.com

Laccases (EC 1.10.3.2) are copper-containing enzymes that oxidize a wide array of phenolic and non-phenolic compounds by reducing molecular oxygen to water. nih.govresearchgate.net The mechanism involves the generation of phenoxy radicals from phenolic substrates. researchgate.net These radicals are highly reactive and can undergo further non-enzymatic reactions, leading to polymerization or the cleavage of aromatic rings, thereby breaking down the original compound. researchgate.netresearchgate.net

Peroxidases (EC 1.11.1.x), on the other hand, are typically heme-containing enzymes that catalyze the oxidation of a broad range of substrates at the expense of hydrogen peroxide (H₂O₂). auburn.edu Similar to laccases, their action on phenols results in the formation of phenoxy radicals, which can then polymerize and precipitate out of solution. researchgate.netauburn.edu This ability makes both laccases and peroxidases effective in treating wastewater containing phenolic pollutants. auburn.edu The efficiency of these enzymes can, however, be influenced by the specific structure of the phenolic compound and the environmental conditions. academicjournals.org

| Enzyme | EC Number | Cofactor/Prosthetic Group | General Reaction on Phenols |

|---|---|---|---|

| Laccase | 1.10.3.2 | Copper (Cu) | Oxidation of phenols to phenoxy radicals with reduction of O₂ to H₂O. nih.gov |

| Peroxidase | 1.11.1.x | Heme (Iron) | Oxidation of phenols to phenoxy radicals with reduction of H₂O₂ to H₂O. researchgate.net |

Microorganisms are central to the degradation of complex organic molecules in the environment. ros.edu.pl Various bacteria and fungi have evolved pathways to utilize phenolic compounds as a source of carbon and energy. For methoxylated phenols, a common initial step in microbial metabolism is O-demethylation, the removal of the methoxy (B1213986) group (-OCH₃). znaturforsch.comresearchgate.net For example, the bacterium Acetobacterium woodii has been shown to demethylate 2-methoxyphenol to produce catechol. znaturforsch.com Fungi, such as strains of Aspergillus niger, are also known to carry out demethylation followed by hydroxylation on methoxyflavones. znaturforsch.com

While direct studies on the microbial metabolism of 5-(2-Hydroxyethyl)-2-methoxyphenol are not extensively documented, it is plausible that it undergoes similar transformations. A likely pathway would involve initial demethylation to form the corresponding catechol, 4-(2-Hydroxyethyl)benzene-1,2-diol. This catechol could then be subject to ring cleavage by dioxygenase enzymes, a common strategy in aerobic degradation pathways of aromatic compounds.

In anaerobic environments, the reductive dehydroxylation of phenolic compounds is a key process. nih.gov For instance, a denitrifying Pseudomonas species can reductively dehydroxylate 4-hydroxybenzoyl-CoA to benzoyl-CoA. nih.gov It is conceivable that under anaerobic conditions, the hydroxyl groups of 5-(2-Hydroxyethyl)-2-methoxyphenol could be targeted by microbial enzymes.

| Transformation Step | Enzyme Type (Example) | Description | Potential Product from 5-(2-Hydroxyethyl)-2-methoxyphenol |

|---|---|---|---|

| O-Demethylation | O-demethylase | Removal of the methoxy group. znaturforsch.comresearchgate.net | 4-(2-Hydroxyethyl)benzene-1,2-diol |

| Hydroxylation | Monooxygenase | Addition of a hydroxyl group to the aromatic ring. | Hydroxy-derivatives |

| Ring Cleavage | Dioxygenase | Opening of the aromatic ring to form aliphatic acids. | Aliphatic acids |

Chemical Degradation in Environmental Matrices

In addition to biological breakdown, phenolic compounds can undergo chemical degradation in the environment. lsrca.on.ca Processes such as photooxidation can be significant, particularly in sunlit surface waters. cdc.govnih.gov In soil, phenols are generally subject to rapid decomposition by microorganisms. lsrca.on.canih.gov However, the persistence of a compound like 5-(2-Hydroxyethyl)-2-methoxyphenol can be influenced by factors such as soil type, organic matter content, pH, temperature, and the presence of other pollutants. nih.govtandfonline.com High concentrations of phenols can be toxic to the very microorganisms responsible for their degradation. cdc.gov Due to their solubility, phenols can leach from soil into groundwater, although rapid degradation often limits this process. lsrca.on.ca

Role in Lignin (B12514952) Valorization and Biorefinery Processes

Lignin, a complex polymer rich in aromatic units, is the second most abundant biopolymer on Earth and represents a vast renewable source of aromatic chemicals. nih.gov The process of breaking down lignin into valuable, smaller molecules is known as lignin valorization, a cornerstone of modern biorefineries. frontiersin.orgrsc.org

Recent research has highlighted that 5-(2-Hydroxyethyl)-2-methoxyphenol (also referred to as 4-(2-hydroxyethyl)-2-methoxyphenol in some literature) is a significant monomeric product obtainable from the depolymerization of lignin. mdpi.comescholarship.org Specifically, it can be produced through the reductive catalytic fractionation (RCF) of lignin. rsc.orgacs.orgnih.gov This "lignin-first" approach aims to deconstruct native lignin into stable, low-molecular-weight phenolic compounds, which can then be upgraded to platform chemicals and other value-added products. nih.govrsc.org

The yield of specific phenolic monomers like 5-(2-Hydroxyethyl)-2-methoxyphenol depends on the lignin source (e.g., hardwood, softwood, grasses) and the catalytic process employed. bohrium.com For instance, studies on sugar-cane lignin have identified this compound among the products of hydrogenolysis using various catalysts. mdpi.com The ability to selectively produce such compounds is a major goal in making biorefineries economically viable and sustainable alternatives to fossil fuel-based chemical production. nih.govmdpi.com

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation of 5-(2-Hydroxyethyl)-2-methoxyphenol from intricate mixtures. Both gas and liquid chromatography have been successfully employed, each offering distinct advantages depending on the analytical goal.

Gas Chromatography (GC) is a common technique for analyzing volatile or semi-volatile compounds like 5-(2-Hydroxyethyl)-2-methoxyphenol, particularly in the context of lignin (B12514952) depolymerization product analysis. rsc.orgresearchgate.net When coupled with a mass spectrometry (MS) detector, GC-MS allows for the identification of the compound based on its mass spectrum and retention time. For instance, in studies analyzing products from lignin depolymerization, 4-(2-hydroxyethyl)-2-methoxyphenol (a synonym) was identified with a retention time of 31.31 minutes. rsc.orgescholarship.org Flame Ionization Detectors (FID) are also used for quantification. rsc.org

Liquid Chromatography (LC) is indispensable for analyzing non-volatile or thermally labile compounds and is particularly well-suited for samples in aqueous matrices. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV-Vis or mass spectrometry offers high resolution and sensitivity. researchgate.netresearchgate.net A Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ES-MS/MS) method has been specifically developed for the identification of dilignols, including those derived from apocynol [4-(1-hydroxyethyl)-2-methoxyphenol], a structurally related compound. nih.govresearchgate.net This highlights the adaptability of LC methods for complex structural elucidation tasks involving methoxyphenols. nih.govresearchgate.net

Table 1: Exemplary Chromatographic Conditions for Phenolic Compound Analysis

| Technique | Column Example | Mobile/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | Capillary column (e.g., Rtx-5) | Helium | Mass Spectrometry (MS) | Analysis of lignin depolymerization products | rsc.orgescholarship.orgspringermedizin.de |

| LC-MS/MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with formic acid | Tandem Mass Spectrometry (MS/MS) | Identification of dilignols; Analysis of polyphenols in complex matrices | nih.govresearchgate.netmdpi.com |

The analysis of 5-(2-Hydroxyethyl)-2-methoxyphenol in biological and environmental samples is often hindered by the complexity of the matrix. bioanalysis-zone.com Therefore, effective sample preparation is a critical preliminary step to remove interferences and enrich the analyte concentration. mdpi.com

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic method partitions analytes between the aqueous sample and an immiscible organic solvent. mdpi.com It is often used for the extraction of phenolic compounds from aqueous samples. mdpi.com

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, reduced solvent consumption, and potential for automation. mdpi.comgerstelus.com Hydrophilic-modified styrene-based polymers are an example of sorbents used for the extraction of a wide range of compounds from aqueous samples. bioanalysis-zone.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS methodology has been adapted for analyzing volatile phenols in liquid samples like beverages. researchgate.net The method involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. researchgate.net

Automated Sample Preparation: Modern laboratories increasingly use automated systems to enhance throughput and reproducibility for techniques like SPE and LLE, which is particularly valuable in forensic toxicology and clinical research. gerstelus.com

Table 2: Overview of Sample Preparation Techniques

| Method | Principle | Primary Application | Advantages | Reference |

|---|---|---|---|---|

| LLE | Partitioning between two immiscible liquids | Extraction from aqueous samples | Simplicity | mdpi.com |

| SPE | Analyte adsorption onto a solid sorbent | Cleanup and concentration from liquid samples | High recovery, reduced solvent use, automation | bioanalysis-zone.commdpi.com |

| QuEChERS | Acetonitrile extraction followed by d-SPE cleanup | High-throughput analysis in complex matrices | Speed, cost-effectiveness | researchgate.net |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolomics

Hyphenated techniques, which couple a separation method with a detection method, are essential for the trace analysis and metabolomic profiling of 5-(2-Hydroxyethyl)-2-methoxyphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. rsc.org In the context of lignin research, GC-MS has been instrumental in identifying 4-(2-hydroxyethyl)-2-methoxyphenol as a product of lignin depolymerization, providing insights into reaction pathways. rsc.orgescholarship.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for analyzing non-volatile compounds at trace levels in complex matrices. mdpi.comjfda-online.com LC-MS/MS methods are crucial for targeted quantification, using modes like Multiple Reaction Monitoring (MRM) to achieve femtogram-level sensitivity. leeder-analytical.comchromatographyonline.com An LC-ES-MS/MS method based on the generation of ammonium (B1175870) adduct ions has been specifically developed to identify dilignols formed from the cross-coupling of coniferyl alcohol and apocynol [4-(1-hydroxyethyl)-2-methoxyphenol]. nih.gov

In the field of metabolomics, untargeted analysis using high-resolution mass spectrometry (HRMS) like Orbitrap or TOF-MS coupled with LC can identify a broad range of metabolites. leeder-analytical.comscholaris.ca This approach has been used to identify metabolites of volatile organic compounds, such as the sulfate (B86663) conjugate of methoxyphenol in human urine, providing valuable data for exposure assessment. unimi.it

Table 3: Mass Spectrometry Parameters for Phenolic Compound Analysis

| Technique | Ionization Mode | Analysis Mode | Key Features | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | Full Scan / SIM | Library-matchable spectra, good for identification | Identification of volatile/semi-volatile compounds | rsc.orgspringermedizin.de |

| LC-MS/MS | Electrospray (ESI) | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity, ideal for quantification | Targeted trace quantification | mdpi.comleeder-analytical.comchromatographyonline.com |

| LC-HRMS | Electrospray (ESI) | Full Scan (High Resolution) | High mass accuracy, formula determination | Untargeted metabolomics, unknown identification | leeder-analytical.comunimi.it |

Spectrophotometric Assays for Activity Determination (e.g., DPPH, ABTS assays for antioxidant capacity)

The antioxidant potential of phenolic compounds, including those in the 2-methoxyphenol family, is a significant area of research. doaj.orgresearchgate.net Spectrophotometric assays are widely used to evaluate this activity due to their simplicity and high throughput.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common methods. nih.gov It measures the ability of a compound to scavenge the stable DPPH free radical. When the radical is scavenged by an antioxidant, the purple color of the DPPH solution fades, and the decrease in absorbance at approximately 515-520 nm is measured. researchgate.net The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another prevalent method. doaj.org It involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is monitored spectrophotometrically at around 734 nm. doaj.org The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. A key difference from the DPPH assay is that some compounds, like certain flavanones, may react with the ABTS radical but not the DPPH radical, making the ABTS assay preferable for particular extracts. nih.gov

Studies on a range of 2-methoxyphenols have consistently demonstrated their radical-scavenging capabilities using these assays, establishing a structure-activity relationship where the substitution pattern on the phenolic ring influences the antioxidant potency. doaj.orgnih.gov

Table 4: Comparison of Common Antioxidant Capacity Assays

| Assay | Radical Species | Principle | Wavelength | Advantages | Reference |

|---|---|---|---|---|---|

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Hydrogen atom transfer | ~517 nm | Simplicity, stable radical | nih.govresearchgate.net |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Electron transfer | ~734 nm | Applicable to hydrophilic and lipophilic compounds | doaj.orgnih.gov |

Potential Future Research Directions and Applications in Advanced Materials/biotechnology

Design of Novel Biomimetic Systems Incorporating the Compound

The structure of 5-(2-Hydroxyethyl)-2-methoxyphenol is reminiscent of biological molecules, suggesting its potential as a component in the design of novel biomimetic systems that mimic the function of natural enzymes.

Future research could focus on leveraging the compound's catechol-like moiety (a hydroxyl group and a methoxy (B1213986) group on a benzene (B151609) ring) for creating synthetic analogues of metalloenzymes. The ortho-methoxyphenol group can act as a chelating ligand for metal ions, similar to the active sites of enzymes like catechol oxidase and other metallohydrolases. researchgate.netfrontiersin.org By coordinating metal ions such as copper(II) or nickel(II), these synthetic complexes could mimic the catalytic activity of natural enzymes, performing specific oxidation or hydrolysis reactions. researchgate.netfrontiersin.org For instance, copper(II) complexes with phenolic ligands have been shown to catalyze the oxidation of catechols to their corresponding quinones, a reaction central to several biological processes. researchgate.netresearchgate.net

The hydroxyethyl (B10761427) side chain provides an additional site for modification, allowing the core biomimetic unit to be tethered to larger scaffolds such as polymers or solid supports. This could lead to the development of robust, reusable "synzymes" (synthetic enzymes) with tailored substrate specificities and enhanced stability compared to their natural counterparts. Research in this area would involve synthesizing derivatives of 5-(2-Hydroxyethyl)-2-methoxyphenol and studying the catalytic properties of their metal complexes. frontiersin.org

Application in Functional Material Development

The dual functionality of 5-(2-Hydroxyethyl)-2-methoxyphenol—a polymerizable hydroxyethyl group and a functional phenolic ring—makes it an attractive monomer for the development of advanced polymers and functional materials.

The primary alcohol is analogous to that of 2-hydroxyethyl methacrylate (B99206) (HEMA), a well-studied monomer used to create biocompatible hydrogels for applications like contact lenses and drug delivery systems. dergipark.org.trmdpi.com Future research could explore the free-radical polymerization of acrylated or methacrylated derivatives of 5-(2-Hydroxyethyl)-2-methoxyphenol to produce novel polymers. dergipark.org.trrsc.org

The incorporation of the 2-methoxyphenol moiety into the polymer backbone would impart unique properties. The phenolic group is known for its antioxidant capabilities, which could protect the polymer matrix from degradation and provide a therapeutic benefit in biomedical applications. nih.govresearchgate.net Furthermore, the aromatic structure could enhance the thermal stability and modify the mechanical properties of the resulting material. These functional polymers could be synthesized as linear chains, or as more complex architectures like star-shaped polymers or cross-linked networks. researchgate.net Potential applications include the creation of novel biocompatible materials, functional surfactants, and materials for encapsulating and delivering therapeutic agents. scispace.comgoogle.com

| Polymer Type | Functional Contribution of the Compound | Potential Application |

|---|---|---|

| Homopolymers/Copolymers | Acts as a functional monomer; imparts antioxidant properties and thermal stability. | Biocompatible coatings, drug delivery matrices. mdpi.com |

| Hydrogels | Forms cross-linked networks with high water content, similar to PHEMA. mdpi.com | Soft contact lenses, tissue engineering scaffolds. |

| Star-Shaped Polymers | Can be used as an arm-functionalizing agent or part of a multifunctional core. researchgate.net | Advanced drug delivery, rheology modifiers. |

| Functional Surfactants | Forms amphiphilic structures for creating micelles and nanoparticles. scispace.com | Nanomaterial synthesis, encapsulation of hydrophobic drugs. |

Development of Biocatalytic Processes

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.gov 5-(2-Hydroxyethyl)-2-methoxyphenol can be explored as both a substrate and a product in novel biocatalytic processes.

Research could focus on identifying or engineering enzymes that can act on this compound. For example, multienzyme cascades have been developed for the stereoselective hydroxyethyl functionalization of various phenols, indicating that enzymes like vinylphenol hydratases could potentially synthesize or modify 5-(2-Hydroxyethyl)-2-methoxyphenol. acs.org Laccases and peroxidases, which are known to oxidize phenolic compounds, could be used to convert it into valuable dimers or polymerize it into poly-phenols. mdpi.com The compound is structurally similar to lignin (B12514952) degradation products, suggesting that enzymes from microbial lignin degradation pathways could be harnessed for its synthesis or modification. tuhh.ded-nb.info

Conversely, the compound could serve as a starting material for the biocatalytic synthesis of high-value chemicals. For example, engineered hydroxylases could selectively add further hydroxyl groups to the aromatic ring, or alcohol dehydrogenases could oxidize the hydroxyethyl side chain to an aldehyde or carboxylic acid. google.com The development of such biocatalytic routes offers a green and sustainable alternative to traditional chemical synthesis. nih.gov

| Enzyme Class | Potential Reaction | Potential Product |

|---|---|---|

| Oxidoreductases (Laccases, Peroxidases) | Oxidative coupling of the phenolic ring. | Dimeric compounds or functional polymers. mdpi.com |

| Hydrolases (Lipases, Esterases) | Esterification of the hydroxyethyl group. | Functionalized esters with tailored properties. |

| Hydratases (e.g., Vinylphenol Hydratase) | Reverse hydration of a vinyl precursor. | (S)- or (R)-5-(2-Hydroxyethyl)-2-methoxyphenol. acs.org |

| Hydroxylases | Regioselective hydroxylation of the aromatic ring. | Polyhydroxylated aromatic compounds. google.com |

Role as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. The specific structure of 5-(2-Hydroxyethyl)-2-methoxyphenol makes it a candidate for use as a probe in several areas of biological research.

Given that many 2-methoxyphenol derivatives exhibit biological activities, such as the inhibition of cyclooxygenase (COX) enzymes, this compound could be used in quantitative structure-activity relationship (QSAR) studies. nih.govjosai.ac.jp By systematically comparing its activity to similar phenols, researchers can probe the specific molecular interactions between phenolic compounds and enzyme active sites, helping to elucidate mechanisms of action and design more potent inhibitors. josai.ac.jp

The compound can also serve as a tool to investigate the mechanisms of certain enzymatic assays. For instance, colorimetric assays for oxidases like galactose oxidase often use reagents like ABTS, which can be subject to interference from phenols with electron-donating substituents that act as free radical scavengers. nih.gov 5-(2-Hydroxyethyl)-2-methoxyphenol could be used as a model interfering compound to test the robustness of such assays and to develop new, more reliable detection methods. nih.gov

Furthermore, as a derivative of lignin, it can be used as a standard or substrate in studies of microbial biodegradation pathways. Researchers can use it to identify and characterize new enzymes involved in breaking down lignin, a key process in carbon cycling and biorefining. d-nb.info

| Area of Research | Application as a Probe | Information Gained |

|---|---|---|

| Enzyme Inhibition Studies (e.g., COX) | Used in QSAR studies to correlate structure with inhibitory activity. nih.gov | Understanding of enzyme-ligand interactions and inhibitor design. |

| Enzymatic Assay Development | Acts as a model substrate or interfering compound to validate assay mechanisms. nih.gov | Improved accuracy and reliability of biological assays. |

| Lignin Biodegradation | Serves as a model substrate to screen for and characterize lignin-degrading enzymes. d-nb.info | Discovery of novel biocatalysts for biorefining and waste valorization. |

| Antioxidant Mechanisms | Used to study the radical-scavenging activity of phenolic compounds. josai.ac.jp | Insights into the mechanisms of oxidative stress and protection. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Hydroxyethyl)-2-methoxyphenol, and how can reaction conditions be optimized?

- Methodology :

-

Hydroxyethylation : React 2-methoxyphenol with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaOH/KOH) to introduce the hydroxyethyl group. Monitor pH to avoid over-alkylation .

-

Catalytic Methods : Use transition-metal catalysts (e.g., Cu or Pd) for regioselective functionalization. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance yield .

-

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the compound. Verify purity via HPLC (>95%) .

- Data Table :

| Synthetic Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Ethylene oxide alkylation | 65–75 | 95 | pH 9–10, 80°C, 12h |

| Catalytic hydroxyethylation | 80–85 | 98 | Pd/C, DMF, 100°C |

Q. Which spectroscopic techniques are most effective for characterizing 5-(2-Hydroxyethyl)-2-methoxyphenol?

- Methodology :

- NMR : Use H and C NMR to confirm the methoxy (-OCH) and hydroxyethyl (-CHCHOH) groups. Compare chemical shifts with analogs (e.g., δ 3.8 ppm for methoxy, δ 3.6–4.0 ppm for hydroxyethyl) .

- FT-IR : Identify O-H (3200–3500 cm), aromatic C=C (1500–1600 cm), and C-O (1250 cm) stretches .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 168.16 (calculated for CHO) and fragmentation patterns .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the antioxidant activity of 2-methoxyphenol derivatives in biochemical assays?

- Methodology :

-

DPPH/ABTS Assays : Compare radical scavenging activity of 5-(2-Hydroxyethyl)-2-methoxyphenol with guaiacol (2-methoxyphenol). The hydroxyethyl group may enhance solubility and electron-donating capacity, increasing IC values .

-

Computational Studies : Perform DFT calculations to analyze HOMO-LUMO gaps and bond dissociation energies (BDE) of the phenolic O-H group. Correlate with experimental IC data .

- Data Table :

| Compound | DPPH IC (µM) | ABTS IC (µM) | BDE (kcal/mol) |

|---|---|---|---|

| 2-Methoxyphenol | 120 ± 5 | 95 ± 3 | 78.2 |

| 5-(2-Hydroxyethyl)-2-methoxyphenol | 85 ± 4 | 62 ± 2 | 72.5 |

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for hydroxyethyl-substituted methoxyphenols?

- Methodology :

- Dose-Response Curves : Test across a wide concentration range (1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type specificity .

- Metabolic Stability Assays : Use liver microsomes to assess compound degradation. Poor stability may explain variability in IC values .

- Synergistic Studies : Evaluate interactions with standard chemotherapeutics (e.g., doxorubicin) to identify confounding factors in cytotoxicity assays .

Q. How can the crystal structure of 5-(2-Hydroxyethyl)-2-methoxyphenol inform its reactivity in catalytic systems?

- Methodology :

-

X-Ray Crystallography : Resolve intermolecular hydrogen bonds between hydroxyethyl and methoxy groups. These interactions may stabilize transition states in catalytic reactions .

-

DFT Modeling : Simulate adsorption on metal catalysts (e.g., Pd surfaces) to predict regioselectivity in cross-coupling reactions .

- Key Structural Insights :

-

Hydrogen-bonding network between -OH and methoxy oxygen enhances planar conformation.

-

Electron density maps suggest nucleophilic reactivity at the para position relative to the hydroxyethyl group .

Methodological Best Practices

- Synthetic Optimization : Use design-of-experiments (DoE) to screen temperature, solvent, and catalyst ratios for scalable synthesis .

- Analytical Validation : Cross-validate purity data with orthogonal methods (e.g., NMR, HPLC, melting point) to ensure reproducibility .

- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and account for solvent interference (e.g., DMSO cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.